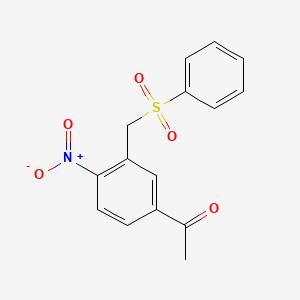

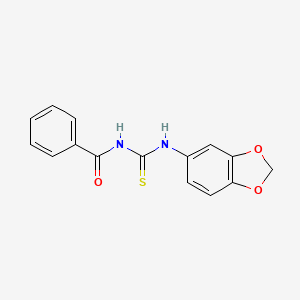

1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as NITD-008 and has been studied extensively for its potential as an antiviral agent.

科学的研究の応用

Sulfone Chemistry

Sulfones, such as the compound , have been extensively exploited in organic synthesis . They have shown exceptional versatility, particularly in catalytic desulfitative functionalizations . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Photocatalytic Approaches

The compound can be used in photocatalytic approaches for C–S bond functionalization of sulfones . This is a new area of research with burgeoning activity in recent years .

Metal-Catalyzed Reactions

Metal-catalyzed reactions, such as Pd-catalysed Suzuki–Miyaura type reactions, can involve sulfones . The compound can participate in these reactions, leading to significant advances in catalytic desulfitative functionalizations .

Synthesis of Natural Products

The chemistry of this compound can potentially be applied for the synthesis of natural products . The flexibility of C–S bonds in sulfones can be further expanded, which could stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Medicinal Chemistry

Sulfones are present in target molecules of importance in Medicinal Chemistry . They are increasingly important in the development of novel synthetic methodologies for the creation of C–C bonds .

Materials Science

In the field of Materials Science, sulfones play a fundamental role . They are present in important target molecules and contribute to the development of novel synthetic methodologies .

Treatment of Acute Respiratory Distress Syndrome (ARDS)

Various benzenesulfonic acid derived compounds, like the one , have been synthesized and evaluated as competitive inhibitors of Human neutrophil elastase (hNE) for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Development of Novel Synthetic Methodologies

The compound can be used in the development of novel synthetic methodologies for the creation of C–C bonds . This is particularly relevant in the field of Organic Chemistry .

特性

IUPAC Name |

1-[3-(benzenesulfonylmethyl)-4-nitrophenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-11(17)12-7-8-15(16(18)19)13(9-12)10-22(20,21)14-5-3-2-4-6-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNUWITUBGMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666316 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)

![methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2742986.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2742991.png)

![Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742993.png)

![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2742997.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743000.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2743004.png)